molecular formula C26H28N2OS2 B2897982 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide CAS No. 325988-49-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide

Cat. No. B2897982
CAS RN: 325988-49-6
M. Wt: 448.64
InChI Key: AGAPIGGEWZBBJG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several notable substructures, including a benzothiazole, a benzothiophene, and an adamantane moiety. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Adamantane is a diamondoid of ten carbon atoms connected in a diamond lattice, and its derivatives have been used in various fields, including medicine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the adamantane moiety could impact its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Characterization

Adamantane derivatives, including N-substituted carboxamides and benzothiazole compounds, have been synthesized through various chemical methods. These compounds have been explored for their potential applications in medicinal chemistry and materials science. For instance, the synthesis of benzimidazole-5(6)-carboxamide derivatives incorporating adamantane moiety has been performed, highlighting the versatile synthetic routes for incorporating adamantane into various chemical structures (Soselia et al., 2020). Similarly, the catalytic synthesis of N-aryladamantane-1-carboxamides has been achieved, demonstrating the chemical reactivity and potential utility of adamantane-containing compounds (Shishkin et al., 2020).

Applications in Medicinal Chemistry

Several adamantane-based compounds have been investigated for their biological activities, including antimicrobial, antitumor, and antiviral properties. For example, novel thiazole derivatives bearing adamantane and benzothiophen moieties have been synthesized and shown to exhibit significant antitumor activity (Ostapiuk et al., 2017). Additionally, adamantane-1-carboxylic acid derivatives have been explored as ceramide kinase inhibitors, indicating their potential for controlling ceramide metabolism in cancer therapy (Graf et al., 2008).

Material Science Applications

Adamantane and its derivatives have also found applications in materials science, such as in the synthesis of microporous polybenzimidazoles for gas adsorption and separation technologies. These materials exhibit significant sorption capacities for CO2, H2, and organic vapors, highlighting the utility of adamantane-based structures in environmental and energy-related applications (Zhang et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to inhibit various targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , and others. These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic processes.

Mode of Action

Benzothiazole derivatives generally work by binding to their target proteins and inhibiting their function . This can lead to disruption of essential biological processes, resulting in the death of the pathogen or the halt of disease progression.

Biochemical Pathways

Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, cell wall synthesis, and various metabolic processes .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the death of the pathogen or halt disease progression by disrupting essential biological processes .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2OS2/c29-25(26-12-15-9-16(13-26)11-17(10-15)14-26)28-24-22(18-5-1-3-7-20(18)30-24)23-27-19-6-2-4-8-21(19)31-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAPIGGEWZBBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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